The molecule features an Fmoc (Fluorenylmethoxycarbonyl) group attached to the nitrogen atom of the ethylenediamine core. This Fmoc group serves as a temporary protecting group during peptide chain assembly. In SPPS, Fmoc groups are selectively removed (deprotected) to allow for the formation of peptide bonds between amino acids [].
The core structure of N-Fmoc-EDA-HBr is ethylenediamine, a diamine molecule containing two primary amine functionalities. These amine groups can be further coupled with other amino acids to introduce branching or chelating functionalities into the peptide sequence [].
N-Fmoc-EDA-HBr allows for the incorporation of branching units within a peptide chain. This can be useful for creating complex peptide structures with specific binding properties or introducing functionalities like fluorescent tags [].
The presence of two amine groups in N-Fmoc-EDA-HBr enables the design of chelator molecules for metal ions. These chelators can be used in radiopharmaceuticals or for the development of catalysts containing specific metal centers [].
N-Fmoc-ethylenediamine hydrobromide is a chemical compound with the molecular formula CHNO·HBr and a molecular weight of 363.25 g/mol. It is recognized as a derivative of ethylenediamine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to serve as a building block for the synthesis of various peptides and other biologically active molecules .
The synthesis of N-Fmoc-ethylenediamine hydrobromide typically involves the following steps:
N-Fmoc-ethylenediamine hydrobromide is widely utilized in various fields:
Interaction studies involving N-Fmoc-ethylenediamine hydrobromide often focus on its role in peptide interactions with biological targets. These studies help elucidate:
Such studies are crucial for developing new therapeutic agents based on peptides derived from N-Fmoc-ethylenediamine hydrobromide .
Several compounds are structurally or functionally similar to N-Fmoc-ethylenediamine hydrobromide. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-Boc-ethylenediamine | Similar backbone | Uses tert-butyloxycarbonyl protection instead of Fmoc |
Mono-Fmoc ethylene diamine hydrochloride | Similar Fmoc group | Contains hydrochloride salt instead of hydrobromide |
N-Cbz-ethylenediamine | Similar backbone | Uses benzyloxycarbonyl protection |
Each of these compounds has unique protective groups that influence their reactivity and application in peptide synthesis. N-Fmoc-ethylenediamine hydrobromide stands out due to its stability during synthesis and ease of deprotection under mild conditions, making it particularly valuable in complex peptide assembly .
Irritant